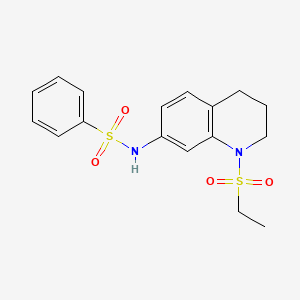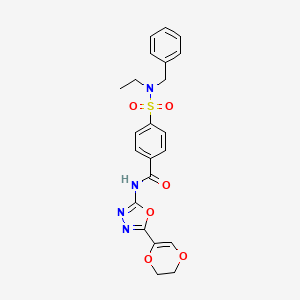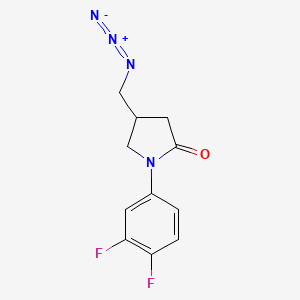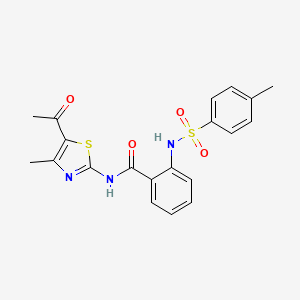
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex molecular structure, which includes a tetrahydroquinoline core and sulfonyl functional groups. It has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
It is known that many sulfonamides, which this compound is a part of, are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms .
Mode of Action
Sulfonamides, in general, inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . The N-H bond can be deprotonated, and the alkylsulfonamides can be deprotonated at carbon .
Biochemical Pathways
Sulfonamides are known to interfere with the folic acid metabolism cycle in bacteria, inhibiting their growth .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and their antibacterial action is inhibited by pus .
Result of Action
As a sulfonamide, it is expected to have bacteriostatic effects, inhibiting the growth of bacteria by interfering with their folic acid metabolism .
Action Environment
The action of sulfonamides can be influenced by factors such as the presence of pus, which inhibits their antibacterial action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method begins with the construction of the tetrahydroquinoline core, often through the Pictet-Spengler reaction, which combines an aminoalkyl benzene derivative with an aldehyde or ketone in the presence of an acid catalyst. Following the formation of the tetrahydroquinoline ring, an ethylsulfonyl group is introduced via sulfonation, using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine or triethylamine. Finally, the benzenesulfonamide moiety is attached through a nucleophilic substitution reaction involving a suitable benzenesulfonyl chloride and the tetrahydroquinoline intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is typically scaled up using optimized reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesizers may be employed to maintain consistent reaction parameters and reduce production time. The use of greener solvents and catalysts is also explored to enhance the environmental sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation, resulting in the cleavage of sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the sulfonyl and quinoline moieties, introducing different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in hydrogen atmosphere.
Substitution: Benzenesulfonyl chloride, ethylsulfonyl chloride in the presence of bases such as pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives or deprotected intermediates.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical transformations.
Biology: Its sulfonamide moiety is structurally related to many biologically active compounds, suggesting potential as a pharmacophore for drug development.
Medicine: Research has explored its utility as a lead compound in the development of new therapeutic agents, particularly in areas such as antimicrobial and anticancer research.
Industry: The compound’s unique structural features make it useful in the design of novel materials and as a precursor for specialty chemicals.
Comparaison Avec Des Composés Similaires
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be compared to other similar compounds to highlight its unique properties:
Similar Compounds: N-(1-sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.
Unique Properties: The ethylsulfonyl group in this compound provides distinct steric and electronic effects, influencing its reactivity and interaction with biological targets differently compared to similar compounds with different sulfonyl groups.
This compound's unique combination of functional groups and its versatile reactivity make it a valuable subject of study in multiple fields of science and industry.
Propriétés
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-24(20,21)19-12-6-7-14-10-11-15(13-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGGPQGUWIGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2983907.png)

![4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2983911.png)

![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2983913.png)

![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/new.no-structure.jpg)

![4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine](/img/structure/B2983920.png)
![5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983921.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B2983923.png)

![1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea](/img/structure/B2983926.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983927.png)
